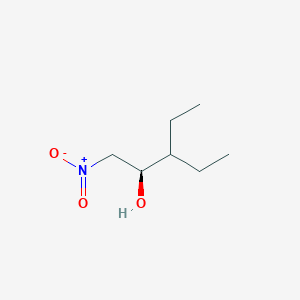![molecular formula C10H9NO B12527590 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine CAS No. 700373-43-9](/img/structure/B12527590.png)
2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine: is a heterocyclic compound that features a fused ring system combining an oxetane, pyrrole, and azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with an oxetane precursor under specific conditions. For example, the reaction might proceed through the formation of an intermediate that undergoes intramolecular cyclization to form the desired fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry: 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology: In biological research, this compound can serve as a scaffold for the design of bioactive molecules. Its fused ring system is of interest for the development of potential pharmaceuticals with various biological activities .
Medicine: The compound’s potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure may provide advantages in terms of binding affinity and selectivity .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique mechanical or electronic properties .
Mécanisme D'action
The mechanism of action of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-A]azepine: Similar in structure but lacks the oxetane ring.
Oxetane: Contains the oxetane ring but lacks the fused pyrrole and azepine rings.
Pyrrolopyrazine: Another fused heterocyclic compound with different ring systems.
Uniqueness: This fusion of rings can lead to novel reactivity and interactions not observed in simpler heterocycles .
Propriétés
Numéro CAS |
700373-43-9 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-oxa-9-azatricyclo[7.3.0.03,6]dodeca-1(12),3(6),7,10-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-10(8)3-5-11(9)4-1/h1-5H,6-7H2 |
Clé InChI |
FQRPKNPCGKBJJN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CN3C1=CC=C3)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
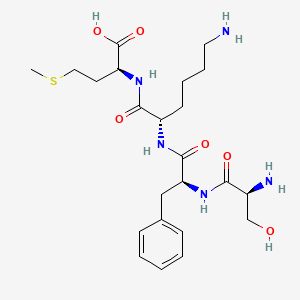
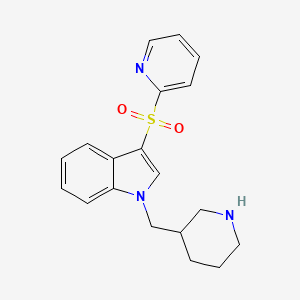
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
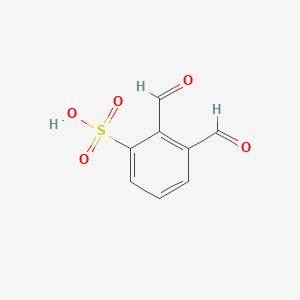
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
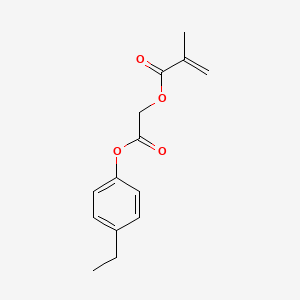
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)

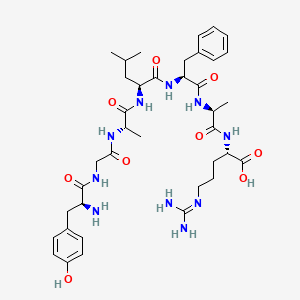
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
